methyl 4-acetyl-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 4-acetyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 40611-82-3 . It has a molecular weight of 167.16 and its IUPAC name is methyl 4-acetyl-1H-pyrrole-2-carboxylate .
Molecular Structure Analysis
The InChI code for “methyl 4-acetyl-1H-pyrrole-2-carboxylate” is 1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-acetyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a melting point range of 109-113 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 4-acetyl-1H-pyrrole-2-carboxylate and related compounds have been synthesized using various methods, often involving iron-containing catalysts and demonstrating good yields. These methods include reactions with carbon tetrachloride and aliphatic alcohols, suggesting diverse synthetic applications (Khusnutdinov et al., 2010).
Antimicrobial Applications
- Novel derivatives of methyl 4-acetyl-1H-pyrrole-2-carboxylate have been synthesized and evaluated for their antimicrobial activities. The presence of the heterocyclic ring in these compounds contributes to their antibacterial and antifungal properties, indicating potential therapeutic applications (Hublikar et al., 2019).
Chemical Reactions and Transformations
- Research into the reaction of methyl 4-acetyl-1H-pyrrole-2-carboxylate with various reagents has led to the synthesis of new compounds like 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles, demonstrating the compound’s versatility in organic synthesis (Attanasi et al., 2004).
Catalysis and Relay Reactions
- The compound has been used in relay catalytic cascade reactions, leading to the synthesis of various pyrrole derivatives. This illustrates its utility in complex organic synthesis involving multiple reaction steps (Galenko et al., 2015).
Building Blocks in Medicinal Chemistry
- Methyl 4-acetyl-1H-pyrrole-2-carboxylate derivatives have been prepared as building blocks for the synthesis of nitrogen heterocycles with potential therapeutic interest, underscoring their importance in drug discovery and medicinal chemistry (Rochais et al., 2004).
Analytical Chemistry Applications
- The compound has been synthesized for use in analytical chemistry, particularly in the quantification of biological materials, demonstrating its application beyond synthesis and medicinal chemistry (Liddell et al., 1993).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZUPQKYQRXDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377641 | |
Record name | methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
CAS RN |
40611-82-3 | |
Record name | methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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